REACTION_CXSMILES
|
[BH4-].[Na+].FC(F)(F)C(O)=[O:6].FC(F)(F)C(O[BH3-])=O.[Br:18][C:19]1[CH:24]=[CH:23][C:22]([C:25](=NOC)[C:26]([O:28][CH2:29][CH3:30])=[O:27])=[C:21]([CH3:34])[CH:20]=1.Cl.[OH-].[Na+]>C1COCC1.O.C(Cl)Cl>[Br:18][C:19]1[CH:24]=[CH:23][C:22]([C:25](=[O:6])[C:26]([O:28][CH2:29][CH3:30])=[O:27])=[C:21]([CH3:34])[CH:20]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
trifluoroacetoxyborohydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O[BH3-])(F)F
|
Name
|
ethyl (4-bromo-2-methylphenyl)-(methoxyimino)ethanoate
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(C(=O)OCC)=NOC)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting slurry was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained the reaction temperature between 25 and 35° C.
|
Type
|
STIRRING
|
Details
|
The resulting light yellow mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3.5 h
|
Duration
|
3.5 h
|
Type
|
WAIT
|
Details
|
at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The THF was evaporated
|
Type
|
EXTRACTION
|
Details
|
the aq. residue was extracted with CH2Cl2 (3×100 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the CH2Cl2 was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude product as a yellow oil
|
Type
|
CUSTOM
|
Details
|
anhydrous HCl was bubbled into the solution
|
Type
|
FILTRATION
|
Details
|
The resulting HCl salt was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C(C(=O)OCC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |